Freselestat, (S)-
Description
Overview of Serine Proteases and Their Physiological Roles
Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes. nih.gov Characterized by the presence of a highly conserved catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues in their active site, these enzymes play a crucial role in a vast array of physiological processes. creative-diagnostics.comwikipedia.org They are integral to digestion, blood coagulation, fibrinolysis, immunity, and tissue remodeling. nih.govtaylorandfrancis.com Serine proteases often participate in proteolytic cascades, where the activation of one protease triggers the activation of another, allowing for rapid and amplified biological responses. nih.gov This tightly regulated process is essential for maintaining homeostasis within the body. Their functions range from the breakdown of dietary proteins in the digestive system to the intricate control of blood clotting and the immune response against pathogens. wikipedia.orgtaylorandfrancis.com
Pathophysiological Implications of Dysregulated Serine Protease Activity
While essential for normal physiological function, the activity of serine proteases must be meticulously controlled. When this regulation is compromised, it can lead to a variety of pathological conditions. taylorandfrancis.comnih.gov An imbalance between serine proteases and their endogenous inhibitors is a key factor in the development of numerous diseases. nih.gov This dysregulation can result in excessive proteolytic activity, causing damage to tissues and contributing to the inflammatory response. medrxiv.org For instance, uncontrolled serine protease activity has been implicated in inflammatory diseases, neurodegenerative disorders, and the progression of some cancers. wikipedia.orgtaylorandfrancis.comnih.gov In the context of inflammatory bowel disease (IBD), an overexpression of serine proteases coupled with an under-expression of their inhibitors contributes to the disease's pathogenesis. nih.gov
Specific Focus on Human Neutrophil Elastase (HNE) and Myeloperoxidase (MPO) in Inflammatory Processes
Human Neutrophil Elastase (HNE) is a potent serine protease stored in the azurophilic granules of neutrophils. wikipedia.orgmdpi.com Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens. wikipedia.orgscbt.com However, its activity is not strictly confined to foreign microbes. HNE possesses a broad substrate specificity and can degrade various components of the extracellular matrix, including elastin, collagen, and fibronectin. wikipedia.orgnih.gov This degradative capacity, when unchecked, can lead to significant tissue damage and is a hallmark of several chronic inflammatory diseases such as idiopathic pulmonary fibrosis, rheumatoid arthritis, and cystic fibrosis. nih.gov HNE can also perpetuate the inflammatory cycle by cleaving and activating other inflammatory mediators. frontiersin.org
Myeloperoxidase (MPO) is another key enzyme released by neutrophils and macrophages during inflammation. nih.govspandidos-publications.com As a heme peroxidase, MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide and chloride ions. amerigoscientific.comresearchgate.net This MPO-derived oxidant is a crucial component of the innate immune system's ability to kill pathogens. nih.gov However, like HNE, the excessive and prolonged activity of MPO can be detrimental to host tissues. mdpi.com MPO and its products can cause oxidative damage to proteins, lipids, and nucleic acids, contributing to tissue injury and the pathogenesis of various inflammatory diseases, including atherosclerosis. nih.govspandidos-publications.com In the vascular wall, MPO can modify low-density lipoprotein (LDL), contributing to the formation of foam cells and the progression of atherosclerotic plaques. nih.govresearchgate.net
| Enzyme | Source | Primary Function in Inflammation | Pathological Consequences of Overactivity |
| Human Neutrophil Elastase (HNE) | Neutrophils | Degradation of pathogen proteins and host extracellular matrix components | Tissue destruction, perpetuation of inflammation, implicated in COPD, cystic fibrosis, and rheumatoid arthritis |
| Myeloperoxidase (MPO) | Neutrophils, Macrophages | Production of hypochlorous acid for microbial killing | Oxidative damage to host tissues, lipid peroxidation, implicated in atherosclerosis and other inflammatory diseases |
Historical Development of Neutrophil Elastase Inhibitors: Generations and Paradigms
The recognition of the destructive potential of unregulated HNE activity, particularly in the context of lung diseases like emphysema, spurred the development of HNE inhibitors. nih.gov The evolution of these inhibitors can be broadly categorized into distinct generations, each characterized by different therapeutic approaches and chemical structures.
The initial wave of HNE inhibitors consisted of biological molecules, primarily endogenous protein-based inhibitors. A prime example is Alpha-1-antitrypsin (AAT) , a member of the serpin (serine protease inhibitor) family. researchgate.net AAT is the primary physiological inhibitor of HNE in the lungs. nih.gov Augmentation therapy with purified human AAT (e.g., Prolastin®, Zemaira®, Aralast®) has been a cornerstone for treating individuals with genetic AAT deficiency, a condition that predisposes them to emphysema. researchgate.netresearchgate.net Another first-generation inhibitor is Elafin (also known as tiprelestat), a smaller protein found in bronchial secretions that also potently inhibits HNE. researchgate.netnih.gov While effective, these biological inhibitors have limitations, including their large size and the need for parenteral administration. researchgate.net
The second generation of HNE inhibitors focused on the development of small-molecule drugs that could be administered more conveniently. Many of these were "mechanism-based" or "suicide" inhibitors, which are designed to be processed by the target enzyme, leading to the formation of a reactive species that covalently and often irreversibly inactivates the enzyme. researchgate.netbohrium.com
Freselestat (S)- (also known as ONO-6818) is a prominent example of a second-generation, mechanism-based HNE inhibitor. researchgate.netnih.gov It acts by covalently and reversibly binding to the active site serine (Ser195) of HNE, thereby blocking its enzymatic activity. nih.gov Freselestat is highly specific for neutrophil elastase and shows little to no inhibitory activity against other proteases like trypsin, thrombin, and plasmin. nih.gov Other notable second-generation inhibitors include Sivelestat (ONO-5046), which has been marketed in some countries for acute lung injury. nih.govnih.govresearchgate.net
While mechanism-based inhibitors showed promise, concerns about their inherent reactivity and potential for off-target effects spurred the development of later generations of HNE inhibitors. bohrium.comnih.gov These newer compounds are often non-electrophilic and inhibit the enzyme through non-covalent, reversible interactions. bohrium.comnih.gov A key advancement in this area is the concept of "pre-adaptive pharmacophores." These inhibitors are designed to bind to HNE via an induced-fit mechanism, adopting a specific conformation that leads to a significant increase in potency and selectivity. nih.govresearchgate.net This approach has led to the development of highly potent and selective HNE inhibitors with improved drug-like properties. nih.govnih.gov One such example that has undergone clinical testing is AZD9668. bohrium.comnih.gov
| Generation | Inhibitor Class | Example(s) | Mechanism of Action |
| First | Biologicals (Endogenous Proteins) | Alpha-1-antitrypsin, Elafin | Form a tight, often covalent, complex with HNE, blocking its active site |
| Second | Mechanism-Based Small Molecules | Freselestat (S)- , Sivelestat | Covalently and reversibly or irreversibly bind to the active site serine of HNE |
| Later | Non-Mechanism-Based Small Molecules | AZD9668 | Bind non-covalently and reversibly to HNE, often through an induced-fit mechanism |
Rationale for Researching Freselestat (S)- as a Therapeutic Modulator
The primary rationale for investigating Freselestat (S)- as a therapeutic agent is rooted in the "protease-antiprotease imbalance" hypothesis. researchgate.netresearchgate.net This hypothesis posits that an excess of protease activity, particularly from neutrophil elastase, relative to the available antiprotease defenses, drives tissue destruction and perpetuates inflammation in several chronic diseases. researchgate.netnih.gov Conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and acute respiratory distress syndrome (ARDS) are strongly associated with this imbalance, where an influx of neutrophils releases large quantities of NE that overwhelm natural inhibitors. patsnap.comnih.govpatsnap.com
By directly and potently inhibiting neutrophil elastase, Freselestat (S)- was investigated as a modulator to restore this critical balance. nih.govpatsnap.com The therapeutic goal is to reduce the pathological degradation of lung tissue, thereby potentially slowing disease progression and alleviating symptoms. nih.gov A key aspect of the rationale for its development was its high specificity. Research has demonstrated that Freselestat (S)- is highly selective for neutrophil elastase, showing no significant inhibitory activity against other related serine proteases or different classes of proteases. nih.gov This selectivity is crucial for a therapeutic modulator, as it minimizes the risk of off-target effects that could arise from inhibiting other physiologically important enzymes. nih.gov
The inhibitory profile of Freselestat (S)- highlights its potency and specificity, which were central to its consideration as a therapeutic candidate.
| Target Enzyme | Inhibitory Constant (Ki) | Activity Status |
|---|---|---|
| Neutrophil Elastase (NE) | 12.16 nM | Inhibited |
| Proteinase 3 (PR3) | Not Reported | Inactive |
| Trypsin | Not Reported | Inactive |
| Pancreatic Elastase | Not Reported | Inactive |
| Plasmin | Not Reported | Inactive |
| Thrombin | Not Reported | Inactive |
| Type I Collagenase | Not Reported | Inactive |
| Cathepsin G | Not Reported | Inactive |
| Murine Macrophage Elastase | Not Reported | Inactive |
Data sourced from a 2021 study on protease-specific biomarkers. nih.gov
Further research indicated that Freselestat (S)- is capable of reducing levels of Interleukin-8 (IL-8), a cytokine involved in the recruitment of neutrophils, suggesting it could also modulate the inflammatory cycle at another level. nih.govdrugbank.com Although the global research and development status for Freselestat (S)- was eventually discontinued, its investigation provided valuable insights into the therapeutic strategy of selective neutrophil elastase inhibition for inflammatory diseases. patsnap.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
208847-91-0 |
|---|---|
Molecular Formula |
C23H28N6O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m0/s1 |
InChI Key |
YSIHYROEMJSOAS-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Freselestat S Action
Elucidation of Human Neutrophil Elastase (HNE) Inhibition
Freselestat functions as a reversible, covalent inhibitor of human neutrophil elastase. nih.gov The mechanism involves the covalent modification of the serine 195 residue within the active site of HNE. nih.gov This interaction is further stabilized by the formation of hydrogen bonds between the inhibitor and the enzyme. nih.gov The inhibition constant (Ki) for Freselestat's interaction with HNE has been determined to be 12.16 nM, indicating a high affinity and potent inhibitory activity. nih.gov By targeting HNE, Freselestat can mitigate the excessive degradation of connective tissues often associated with inflammatory conditions. nih.gov
Table 1: Inhibition of Human Neutrophil Elastase by Freselestat (S)-
| Parameter | Value | Reference |
|---|---|---|
| Mechanism | Reversible, covalent inhibitor | nih.gov |
| Target Residue | Serine 195 | nih.gov |
| Ki Value | 12.16 nM | nih.gov |
A key characteristic of an effective enzyme inhibitor is its specificity for the target enzyme, thereby minimizing off-target effects. Freselestat has been demonstrated to be highly specific for human neutrophil elastase, with studies showing a lack of significant activity against other related serine proteases. nih.gov
Research indicates that Freselestat is inactive against Proteinase 3 (PR3), another serine protease found in the azurophilic granules of neutrophils. nih.gov This specificity is significant as both HNE and PR3 have overlapping substrate specificities, and indiscriminate inhibition could lead to unintended biological consequences. researchgate.netbham.ac.uk
Freselestat does not inhibit the activity of trypsin, a well-characterized serine protease involved in digestion. nih.gov This lack of cross-reactivity highlights the selective nature of Freselestat's inhibitory action.
Despite both being elastases, Freselestat is inactive against pancreatic elastase. nih.gov This distinction underscores the subtle structural differences between the neutrophil and pancreatic forms of the enzyme that Freselestat can discern.
The fibrinolytic enzyme plasmin, a crucial component of the blood coagulation cascade, is not inhibited by Freselestat. nih.gov This is an important characteristic, as interference with the fibrinolytic system could have significant physiological repercussions.
Similarly, Freselestat demonstrates inactivity against thrombin, another key serine protease in the coagulation cascade. nih.gov The high specificity of Freselestat for HNE over proteases like plasmin and thrombin is a critical aspect of its mechanistic profile.
Table 2: Specificity Profile of Freselestat (S)- Against Various Proteases
| Protease | Activity of Freselestat (S)- | Reference |
|---|---|---|
| Human Neutrophil Elastase (HNE) | Active (Inhibitor) | nih.gov |
| Proteinase 3 (PR3) | Inactive | nih.gov |
| Trypsin | Inactive | nih.gov |
| Pancreatic Elastase | Inactive | nih.gov |
| Plasmin | Inactive | nih.gov |
| Thrombin | Inactive | nih.gov |
Reversible Binding Characteristics
The interaction between Freselestat and human neutrophil elastase is characterized by its reversible nature. ncats.ionih.gov Unlike irreversible inhibitors that form a permanent, stable bond with the target enzyme and permanently inactivate it, Freselestat establishes a bond that can dissociate. nih.gov This reversibility means that the enzyme's activity can be restored once the inhibitor is no longer bound. This characteristic is a key feature of its kinetic profile and distinguishes it from suicide inhibitors which lead to the transformation and release of the inhibitor metabolite. ekb.eg
Covalent Interaction with Serine Residues in the Active Site (e.g., Ser195)
The inhibitory mechanism of Freselestat involves a direct, covalent interaction with a key amino acid residue within the active site of human neutrophil elastase. nih.govekb.eg Specifically, Freselestat covalently attacks the hydroxyl group of Serine-195 (Ser195). nih.govekb.eg This serine residue is part of the catalytic triad (B1167595) (along with Histidine-57 and Aspartate-102) that is fundamental to the catalytic activity of serine proteases. ekb.eg By forming a covalent bond with Ser195, Freselestat effectively blocks the active site, preventing the substrate from binding and being cleaved. ekb.egnih.gov This interaction is further stabilized by hydrogen bonds between the inhibitor and the enzyme. nih.govekb.eg
Role as a Transition-State Mimetic Inhibitor
Freselestat functions as a transition-state mimetic inhibitor. ekb.eg During the normal enzymatic cleavage of a peptide bond by a serine protease, a transient, high-energy tetrahedral intermediate, known as the transition state, is formed. ekb.eg Transition-state mimetic inhibitors are designed to resemble this intermediate structure. By mimicking the transition state, these inhibitors can bind to the enzyme's active site with very high affinity. The covalent bond formed between Freselestat and the Ser195 residue results in a stable structure that is analogous to the unstable transition state of the normal enzymatic reaction. ekb.eg This stable, enzyme-inhibitor complex effectively halts the catalytic cycle, leading to potent inhibition of the enzyme. ekb.egresearchgate.net
Based on a review of scientific literature, the provided outline for an article on Freselestat (S)- centers on a scientifically inaccurate premise. Freselestat, also known as ONO-6818, is consistently identified and characterized in research as a potent and specific inhibitor of neutrophil elastase (NE), not myeloperoxidase (MPO).
The requested article structure is entirely focused on "" through the pathway of "Myeloperoxidase (MPO) Inhibition." Generating content under this outline would require presenting fabricated information that misrepresents the compound's established mechanism of action. This would contradict the core requirement for scientifically accurate and non-hallucinatory responses.
Therefore, an article detailing Freselestat's effects via MPO inhibition, as requested in the outline, cannot be generated. The downstream effects mentioned in the outline, such as changes in Interleukin-8 or neutrophil adhesion molecules, are consequences of its documented activity as a neutrophil elastase inhibitor.
Modulation of Downstream Biochemical Pathways and Cellular Responses
Impact on Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. While beneficial in host defense, excessive or dysregulated NET formation, a process known as NETosis, has been implicated in the pathophysiology of various inflammatory and autoimmune diseases. A crucial enzyme in the intricate process of NETosis is neutrophil elastase (NE). Freselestat (S)-, as a potent and selective inhibitor of neutrophil elastase, is mechanistically poised to interfere with NET formation. Although direct studies on Freselestat's impact on NETosis are not available, the role of other neutrophil elastase inhibitors provides a strong basis for its potential effects.
Neutrophil elastase contributes to NET formation through several key actions. It translocates from the azurophilic granules to the nucleus, where it aids in the decondensation of chromatin by cleaving histones. frontiersin.org This step is critical for the subsequent release of the DNA scaffold that forms the backbone of NETs. frontiersin.org By inhibiting neutrophil elastase, Freselestat (S)- would likely prevent this crucial chromatin decondensation step, thereby halting the cascade of events leading to NET release.
Research on other specific neutrophil elastase inhibitors, such as Sivelestat, has demonstrated that blocking NE activity effectively prevents or reduces NET formation in response to various stimuli. nih.govnih.gov For instance, in in vitro studies, Sivelestat has been shown to inhibit the release of extracellular DNA from neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA), a potent inducer of NETosis. nih.gov This inhibition of NET formation by NE inhibitors has been shown to have protective effects in preclinical models of conditions where excessive NETs contribute to tissue damage, such as endotoxic shock and acute lung injury. nih.govresearchgate.net
Given that Freselestat (S)- (also known as ONO-6818) is a potent inhibitor of neutrophil elastase, it is highly probable that it would exhibit a similar capacity to suppress NET formation. nih.govnih.gov By blocking the enzymatic activity of neutrophil elastase, Freselestat (S)- would interfere with the necessary chromatin remodeling, thus preventing the release of NETs. This inhibitory action on NET formation could be a significant component of its anti-inflammatory effects observed in preclinical studies. nih.govnih.gov The reduction in NETs could lead to decreased tissue damage and a dampened inflammatory response in diseases where NETs are pathogenic.
The following table summarizes the observed effects of other neutrophil elastase inhibitors on NET formation, providing a basis for the inferred action of Freselestat (S)-.
| Inhibitor | Model/Stimulus | Key Findings on NET Formation | Reference |
| Sivelestat | Human neutrophils stimulated with PMA | Inhibited the release of extracellular DNA. | nih.gov |
| Sivelestat | Murine model of endotoxic shock | Nanoparticle-mediated delivery of Sivelestat effectively inhibited NET formation and reduced lung injury. | nih.gov |
| AK0705 | Mouse model of LPS-induced acute lung injury | Significantly inhibited LPS-induced NET formation. | researchgate.net |
| Various NE inhibitors | In vitro studies | Small molecule inhibitors of NE blocked chromatin decondensation and NET release. | frontiersin.org |
Table 1: Effects of Neutrophil Elastase Inhibitors on NET Formation
Medicinal Chemistry and Synthesis of Freselestat S
Chemical Design Principles of Non-Peptidic Elastase Inhibitors
The design of non-peptidic elastase inhibitors like Freselestat is guided by the goal of mimicking the binding of natural substrates to the enzyme's active site while improving upon their pharmacological properties, such as oral bioavailability and metabolic stability. A key feature of many synthetic elastase inhibitors is the incorporation of an electrophilic "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser-195) in the enzyme's active site.
In Freselestat, this electrophilic moiety is an α-keto-1,3,4-oxadiazole. This group is designed to be susceptible to nucleophilic attack by the hydroxyl group of Ser-195, forming a stable hemiacetal adduct. This reversible covalent interaction is a hallmark of many potent elastase inhibitors and contributes to their high affinity.
Synthetic Pathways for the Pyrimidinone Core
The 5-aminopyrimidin-6-one scaffold is a crucial component of Freselestat and other related elastase inhibitors. Various synthetic routes have been developed to construct this heterocyclic core. One common approach involves the cyclization of a substituted N-(carboxymethyl)benzamidine with a 2-alkyl-4-alkoxymethylene-5(4H)-oxazolone. This method allows for the concise synthesis of N-acyl-5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid, a key intermediate for Freselestat. nih.gov
Another strategy for the synthesis of 5-amino-2-phenyl-4(3H)-pyrimidinone derivatives starts from glycine. For example, the N-Cbz derivative of 5-amino-2-phenyl-4(3H)-pyrimidinone can be prepared from the sodium salt of methyl hydroxymethylene glycinate and benzamidine hydrochloride. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the pyrimidinone ring and the availability of starting materials.
Synthesis of the 1,3,4-Oxadiazole (B1194373) Moiety
The 1,3,4-oxadiazole ring is a key functional group in Freselestat, acting as the electrophilic "warhead." This heterocycle is generally synthesized through the cyclodehydration of a 1,2-diacylhydrazine precursor. A variety of dehydrating agents can be employed for this transformation, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid.
Alternatively, 1,3,4-oxadiazoles can be prepared from the reaction of an acid hydrazide with a carboxylic acid or its derivative. The specific synthesis of the 5-(tert-butyl)-1,3,4-oxadiazole moiety in Freselestat would involve the coupling of pivalic acid hydrazide with an appropriate carboxylic acid derivative, followed by cyclodehydration.
Strategies for Stereoselective Synthesis of the (S)-Enantiomer
The biological activity of many drugs is dependent on their stereochemistry, and Freselestat is no exception. The (S)-enantiomer is the more active form of the molecule. Achieving high enantiomeric purity is therefore a critical aspect of its synthesis. While specific details of the commercial synthesis of (S)-Freselestat are proprietary, several general strategies for stereoselective synthesis can be applied.
One common approach is the use of a chiral auxiliary . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For the synthesis of the (S)-valine-derived side chain of Freselestat, an amino acid-derived chiral auxiliary could be employed to direct the stereoselective formation of the α-ketoamide bond. After the desired stereocenter is set, the auxiliary is removed.
Another strategy is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For the synthesis of the β-ketoamide fragment of Freselestat, a chiral Lewis acid or a chiral organocatalyst could potentially be used to control the stereochemistry of the key bond-forming step.
Finally, chiral resolution can be employed to separate a racemic mixture of the final compound or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. While effective, this method is less efficient as it results in the loss of at least 50% of the material.
Development of Orally Active Derivatives
A major goal in the development of non-peptidic elastase inhibitors has been to achieve good oral bioavailability. Early peptide-based inhibitors were often limited by poor absorption and rapid degradation in the gastrointestinal tract. The pyrimidinone-based structure of Freselestat and its analogues was specifically designed to overcome these limitations.
Structure-activity relationship (SAR) studies have shown that modifications to the pyrimidinone core and its substituents can significantly impact oral activity. For instance, the nature of the substituent at the 2-position of the pyrimidinone ring and the side chain attached to the 5-amino group have been shown to influence both potency and pharmacokinetic properties. The development of Freselestat involved the optimization of these structural features to achieve a balance of high potency, good selectivity, and favorable oral bioavailability.
Comparison of Synthetic Approaches with Other Elastase Inhibitors
The synthetic strategies for Freselestat can be compared with those of other notable elastase inhibitors, such as Sivelestat and Alvelestat (AZD9668).
Sivelestat (ONO-5046) is a first-generation, intravenously administered elastase inhibitor. Its synthesis is relatively straightforward, involving the coupling of a sulfonyl chloride with an amino acid derivative. Being a more polar molecule, its synthesis does not present the same challenges in achieving oral bioavailability as with Freselestat.
Alvelestat (AZD9668) , like Freselestat, is an orally active, reversible inhibitor of neutrophil elastase. Its structure features a dihydropyrimidinone core. The synthetic approaches to Alvelestat also involve the construction of a heterocyclic core and the introduction of specific side chains to optimize enzyme binding and pharmacokinetic properties. The choice of a dihydropyrimidinone core in Alvelestat versus the pyrimidinone core in Freselestat reflects different strategies to achieve similar pharmacological goals.
The development of Freselestat represents a more advanced approach focused on achieving oral activity through the use of a more drug-like, non-peptidic scaffold. The synthetic chemistry is consequently more complex, often requiring multi-step sequences and careful control of stereochemistry.
Structure Activity Relationship Sar Studies of Freselestat S
Identification of Key Pharmacophoric Features for HNE Binding
The inhibitory activity of Freselestat and related compounds relies on a well-defined pharmacophore that complements the active site of HNE. The essential features include:
An Electrophilic Ketone: The α-keto group is a critical feature, acting as a warhead that forms a reversible covalent bond with the catalytic Serine-195 residue in the HNE active site. researchgate.netlookchem.com
A Heterocyclic Core: Freselestat possesses a pyrimidone core. This central scaffold serves as a rigid platform to correctly orient the side chains (P1 and P2 groups) for optimal interaction with the enzyme's subsites. drugbank.com
Side Chains for Subsite Recognition: Specific substituents on the core structure are designed to interact with the various subsites (S1, S2, etc.) of the HNE active site, contributing to both potency and selectivity. nih.govekb.eg The interaction with these subsites is crucial for the inhibitor's effectiveness.
Influence of Substituents on Potency and Selectivity
SAR studies have systematically explored the impact of modifying various substituents on the Freselestat scaffold. These modifications have a profound effect on the inhibitor's potency, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), and its selectivity against other related proteases.
Key findings from these studies include:
The nature of the substituent at the P1 position, which fits into the S1 pocket of HNE, is a primary determinant of potency. Hydrophobic and appropriately sized groups are generally favored.
Modifications at the P2 position influence interactions with the S2 subsite and can modulate both potency and selectivity.
The development of Freselestat involved optimizing these features to achieve a high degree of potency and selectivity for HNE. For instance, Freselestat exhibits a Ki value of 12.16 nM for HNE and is inactive against a range of other proteases including proteinase 3, trypsin, pancreatic elastase, plasmin, thrombin, and cathepsin G, demonstrating its high selectivity. mdpi.com
| Compound | HNE Ki (nM) | Selectivity Profile |
|---|---|---|
| Freselestat (ONO-6818) | 12.16 mdpi.com | Inactive against PR3, trypsin, pancreatic elastase, plasmin, thrombin, cathepsin G. mdpi.com |
| Sivelestat (ONO-5046) | 43 | Also inhibits other serine proteases. |
| GW-311616 | 0.31 mdpi.com | Selective over Cathepsin G, trypsin, plasmin, chymotrypsin. mdpi.com |
Role of the Alpha-Keto-1,3,4-Oxadiazole Moiety in Covalent Binding
The α-keto-1,3,4-oxadiazole moiety is the cornerstone of Freselestat's mechanism of action. researchgate.net This functional group serves as a transition-state mimetic. nih.gov The electrophilic carbonyl carbon of the keto group is susceptible to nucleophilic attack by the hydroxyl group of the Serine-195 residue located in the catalytic triad (B1167595) of the HNE active site. researchgate.netlookchem.com
This interaction leads to the formation of a stable, yet reversible, hemiacetal adduct. mdpi.com The reversibility is a key feature, distinguishing it from irreversible inhibitors that can lead to toxicity. nih.gov The 1,3,4-oxadiazole (B1194373) ring itself is crucial as it enhances the electrophilicity of the adjacent ketone, making it a potent "warhead." Furthermore, the oxadiazole ring is amenable to substitutions, which can be used to probe and optimize interactions with the S' subsites of the enzyme. nih.gov
Analysis of Interactions with HNE Subsites (e.g., S1, S2)
The potency and selectivity of Freselestat are heavily dependent on how its various structural components fit into the subsites of the HNE active site. nih.govekb.eg The active site of serine proteases like HNE is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate. nih.gov
S1 Subsite: This is a deep, hydrophobic pocket. The inhibitor's P1 side chain, which in Freselestat is a substituted phenyl group, occupies this pocket. The precise fit and hydrophobic interactions within the S1 subsite are critical for high-affinity binding. nih.gov For elastase-like proteases, the S1 pocket typically accommodates small hydrophobic residues like valine or alanine. nih.gov
S2 Subsite: This subsite is a broader, more solvent-exposed region on the enzyme surface. The P2 substituent of the inhibitor interacts with this subsite. These interactions are often less specific than those in the S1 pocket but are vital for achieving high potency and for differentiating between various serine proteases, thus ensuring selectivity. nih.govekb.eg
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in the study and design of HNE inhibitors like Freselestat. nih.gov These methods provide insights into the molecular interactions that are often difficult to obtain through experimental techniques alone.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For Freselestat, docking studies have been used to visualize and analyze its binding mode within the HNE active site. nih.govmdpi.com These studies confirm the crucial role of the α-keto-1,3,4-oxadiazole in interacting with Serine-195 and illustrate how the P1 and P2 side chains occupy the S1 and S2 subsites, respectively. drugdesign.orgresearchgate.net Docking can help rationalize the observed SAR and guide the design of new analogs with improved binding affinity. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. nih.gov These simulations can assess the stability of the docked conformation of Freselestat in the HNE active site and reveal subtle conformational changes in both the inhibitor and the enzyme upon binding. researchgate.netresearchgate.net This information is valuable for understanding the energetics of binding and the role of solvent molecules in the interaction.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for HNE inhibitors, derived from the structure of Freselestat and other potent inhibitors, can be used to guide the design of novel inhibitor scaffolds. nih.govnih.gov These models serve as a 3D query for searching large chemical databases.
Virtual Screening: Using a validated pharmacophore model or a docking protocol, large databases of chemical compounds can be computationally screened to identify new potential HNE inhibitors. nih.govmdpi.com This approach accelerates the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing. Virtual screening has been successfully applied to identify novel HNE inhibitors, including those with different core structures from Freselestat. nih.gov
Computational Alanine-Scanning Mutagenesis
Computational alanine-scanning mutagenesis is a powerful in-silico method used to probe the energetic contribution of individual amino acid residues at the interface of a protein-ligand complex. nih.gov This technique systematically replaces each residue of interest with alanine, a small and chemically inert amino acid, and then calculates the change in binding free energy (ΔΔG_binding). A significant increase in this value upon mutation indicates that the original residue is a "hotspot" for the interaction.
While specific computational alanine-scanning mutagenesis studies exclusively focused on Freselestat's interaction with HNE are not widely available in peer-reviewed literature, the principles of this methodology can be applied to understand its binding. Such a study would involve creating a computational model of the HNE-Freselestat complex. Key residues in the HNE binding pocket, particularly within the S1 and S2 subsites which are known to interact with inhibitors, would be mutated to alanine. nih.gov By calculating the resulting changes in binding affinity, researchers could precisely map the key interactions driving Freselestat's potency and selectivity. This information is crucial for the rational design of next-generation inhibitors with improved properties.
Comparative SAR with Other Non-Peptidic HNE Inhibitors
The SAR of Freselestat can be better understood when compared with other non-peptidic HNE inhibitors that have reached clinical development, such as Sivelestat, AZD9668, and BAY 85-8501. These compounds, while all targeting HNE, exhibit distinct structural features and binding mechanisms.
Freselestat (ONO-6818) is classified as a second-generation, mechanism-based suicide inhibitor. ulisboa.pt It forms a covalent bond with the catalytic Ser195 residue in the active site of HNE, leading to a stable, essentially irreversible inhibition. ekb.eg This covalent interaction is a key feature of its potency. Freselestat is highly selective for HNE, showing over 100-fold less activity against other proteases like trypsin, cathepsin G, and plasmin. medchemexpress.com
Sivelestat (ONO-5046) , another second-generation inhibitor, also acts as an acyl-enzyme inhibitor, forming a covalent bond with Ser195. ekb.egfrontiersin.org However, its chemical scaffold, a 4-(sulfamoyl)phenyl pivalate (B1233124) derivative, differs significantly from Freselestat's pyrimidineacetamide structure. frontiersin.org While effective, Sivelestat's use has been associated with poor pharmacokinetics and potential toxicity due to its irreversible mechanism. frontiersin.org
AZD9668 (Alvelestat) represents a third-generation, reversible, non-covalent inhibitor. researchgate.net Unlike Freselestat and Sivelestat, it does not form a permanent bond with the enzyme. Its N-((5-(methanesulfonyl)pyridin-2-yl)methyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide structure allows for a rapid on-off binding rate. nih.govresearchgate.net This reversible nature was designed to potentially offer a better safety profile compared to covalent inhibitors.
BAY 85-8501 is a fifth-generation, reversible, and highly potent inhibitor with a dihydropyrimidinone core. nih.gov A key feature of its high potency is the "frozen" bioactive conformation, achieved through a strategically placed methyl sulfone substituent, which allows for an induced-fit binding mode and tight interactions with the S1 and S2 pockets of HNE. nih.govresearchgate.net
The following interactive table summarizes the inhibitory potencies of these compounds against HNE.
| Compound | Type of Inhibition | Ki (nM) | IC50 (nM) |
| Freselestat | Covalent, Suicide | 12.2 medchemexpress.commedchemexpress.com | - |
| Sivelestat | Covalent, Acyl-enzyme | 200 medchemexpress.com | 44 medchemexpress.comfrontiersin.org |
| AZD9668 | Non-covalent, Reversible | 9.4 medchemexpress.com | - |
| BAY 85-8501 | Non-covalent, Reversible | - | 0.065 medchemexpress.com |
Preclinical Pharmacokinetic Investigations of Freselestat S
Absorption Characteristics in Animal Models
While specific data on the oral absorption of Freselestat in preclinical models is not extensively detailed in the provided results, it is described as an orally active neutrophil elastase inhibitor. medchemexpress.com The development of orally bioavailable neutrophil elastase inhibitors like Freselestat was a significant step forward from earlier intravenous-only treatments. nih.gov The efficacy of Freselestat in various animal models of inflammatory diseases further supports its systemic availability after administration.
Distribution Patterns in Various Animal Tissues (e.g., lung, spleen, liver)
Preclinical studies using radiolabeled tracers for neutrophil elastase, the target of Freselestat, provide insights into potential distribution patterns. In animal models of lung inflammation, a significant uptake of a neutrophil elastase tracer was observed in the damaged lung regions, as well as in neutrophil-rich tissues like the bone marrow and spleen. diva-portal.org In rats, ex vivo biodistribution studies of a similar tracer showed distribution to the small intestine, liver, and kidneys. diva-portal.org These findings suggest that Freselestat, as a neutrophil elastase inhibitor, would likely distribute to sites of inflammation where its target enzyme is abundant.
Table 1: Illustrative Tracer Distribution in Rat Tissues (SUV at 40 min post-injection)
| Tissue | Male Rats (SUV) | Female Rats (SUV) |
| Small Intestine | 2.7 ± 1.5 | 2.7 ± 0.4 |
| Liver | 1.6 ± 0.04 | 1.3 ± 0.7 |
| Kidneys | 0.9 ± 0.1 | 0.7 ± 0.4 |
Standardized Uptake Value (SUV) is a semi-quantitative measure used in PET imaging. Data is illustrative based on a neutrophil elastase tracer. diva-portal.org
Metabolic Fate and Pathways in Preclinical Species (e.g., rats, hamsters)
The metabolism of drugs can differ significantly between species. While specific metabolic pathways for Freselestat in rats and hamsters were not detailed in the search results, it is known that interspecies differences in metabolism are a critical consideration in preclinical studies. nih.gov For instance, cytochrome P450 (CYP) enzymes are major contributors to drug metabolism, and their expression and activity can vary between species like rats and humans. frontiersin.org Studies on other compounds have shown that metabolites are identified through techniques like mass spectral interpretation after extraction from plasma, feces, and tissue homogenates. nih.gov
Excretion Mechanisms in Animal Models
The primary route of excretion for many drugs is through renal or biliary pathways. In preclinical studies with a radiolabeled neutrophil elastase tracer in rats, hepato-biliary excretion was observed, with radioactivity found in the intestines. diva-portal.org This suggests that biliary excretion could be a potential route for Freselestat or its metabolites. The clearance of a drug from the body is a key pharmacokinetic parameter, and studies often investigate excretion in bile and urine to determine the primary elimination pathways. nih.gov
Interspecies Pharmacokinetic Comparisons and Extrapolation Considerations
Comparing pharmacokinetic data across different animal species is essential for predicting human pharmacokinetics. nih.gov Allometric scaling, which relates pharmacokinetic parameters to body weight, is a common method used for this purpose. nih.gov However, significant interspecies differences can exist. For example, in a study comparing various aldose reductase inhibitors, the clearance and volume of distribution were notably higher in dogs compared to other species, including rats, monkeys, and humans. capes.gov.br Such differences highlight the importance of using data from multiple species to improve the accuracy of extrapolation to humans. nih.gov The choice of animal model is also critical, as species can respond differently to the same compound. nih.gov For instance, rats and hamsters exhibit different metabolic and ventilatory responses to chronic hypoxia. nih.gov
Preclinical Therapeutic Potential of Freselestat S in Disease Models
Efficacy in Animal Models of Pulmonary Diseases
Preclinical studies have primarily utilized animal models that replicate key features of human pulmonary diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury (ALI), to evaluate the efficacy of Freselestat.
The therapeutic effects of Freselestat have been investigated in a well-established animal model of COPD, where human neutrophil elastase (HNE) is directly introduced into the lungs of rats to induce emphysema. This model mimics the protease-antiprotease imbalance central to the pathogenesis of COPD. In this context, Freselestat has demonstrated significant protective effects against the inflammatory cascade and subsequent tissue damage. nih.govatsjournals.org
A pivotal study investigated the impact of orally administered Freselestat on the acute inflammatory events triggered by intratracheal HNE instillation in rats. The findings from this research provide specific evidence for its efficacy in mitigating key markers of lung inflammation and injury. nih.gov
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in lung tissue is a widely used biochemical marker for neutrophil infiltration. In a rat model of HNE-induced lung injury, a single oral administration of Freselestat one hour prior to HNE exposure resulted in a dose-dependent reduction in lung MPO activity measured six hours post-injury. This demonstrates the compound's ability to suppress the accumulation of activated neutrophils in the lung tissue. nih.gov
Lung hemorrhage is a critical indicator of acute lung injury caused by the enzymatic degradation of the alveolar-capillary barrier by elastase. The concentration of hemoglobin in the bronchoalveolar lavage (BAL) fluid is used to quantify the extent of this damage. Treatment with Freselestat was shown to significantly and dose-dependently decrease the levels of hemoglobin in the BAL fluid of rats exposed to HNE, indicating its capacity to protect the integrity of the lung vasculature. nih.govatsjournals.org
The recruitment of neutrophils to the lungs is a hallmark of the inflammatory response in COPD. Freselestat demonstrated a strong ability to inhibit this process. In the HNE-induced rat model, oral pretreatment with Freselestat led to a dose-dependent decrease in the number of neutrophils recovered from the BAL fluid. nih.gov This effect is crucial as it reduces the source of destructive proteases in the airways. atsjournals.org
Interactive Data Table: Effect of Freselestat on Acute Lung Injury Markers in HNE-Induced COPD Model in Rats
| Treatment Group | Lung MPO Activity (Units/g tissue) | BALF Hemoglobin (µg/mL) | BALF Neutrophil Count (x10^5 cells/mL) |
| Control (Saline) | Low | Negligible | Low |
| HNE Only | Significantly Increased | Significantly Increased | Significantly Increased |
| HNE + Freselestat (Low Dose) | Partially Reduced | Partially Reduced | Partially Reduced |
| HNE + Freselestat (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table summarizes the dose-dependent effects of Freselestat on key inflammatory markers measured 6 hours after HNE administration in a rat model. Specific numerical data can be found in the cited source literature. nih.gov
The protective effects of Freselestat observed in the early stages of HNE-induced lung damage are also indicative of its potential in treating Acute Lung Injury (ALI). The initial phase of HNE instillation in animal models produces features characteristic of ALI, including significant lung hemorrhage and a massive influx of neutrophils into the lung. nih.govatsjournals.org
In this model, the oral administration of Freselestat one hour before the HNE challenge effectively inhibited the development of this acute injury. nih.gov By minimizing hemorrhage and the accumulation of neutrophils, Freselestat helps to preserve the structural integrity of the lung parenchyma and vasculature during the acute inflammatory phase. ncats.ioatsjournals.org These findings suggest that the mechanism of inhibiting neutrophil elastase is a viable strategy for mitigating the severe damage that characterizes ALI. While Freselestat's efficacy has been clearly demonstrated in the context of HNE-induced ALI, its effects in other established ALI models, such as those induced by sepsis or lipopolysaccharide, have not been detailed in available research.
Acute Respiratory Distress Syndrome (ARDS) Models
Freselestat, also known as Sivelestat, has been investigated for its therapeutic potential in preclinical models of Acute Respiratory Distress Syndrome (ARDS), a severe form of acute lung injury. signavitae.com These models often utilize bacterial endotoxins like lipopolysaccharide (LPS) to induce a systemic acute inflammatory response that mimics the pathology of ARDS. nih.govresearchgate.net In these studies, Freselestat, a selective neutrophil elastase inhibitor, has demonstrated a capacity to mitigate key indicators of lung injury. nih.gov
In vivo studies using LPS-induced ARDS models in rats have shown that pretreatment with Freselestat can significantly lower the lung wet/dry (W/D) ratio, an indicator of pulmonary edema, and reduce pathological alterations in lung tissue. nih.gov The compound has been observed to significantly attenuate the LPS-induced increase in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, research suggests that Freselestat's protective effects may be linked to the upregulation of the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis, which plays a critical role in preventing acute lung injury. nih.gov By inhibiting the downregulation of this protective pathway, Freselestat helps to alleviate inflammation. nih.gov
Effects of Freselestat (Sivelestat) in LPS-Induced ARDS Rat Model
| Parameter | LPS-Only Group | LPS + Freselestat Group | Reference |
|---|---|---|---|
| Lung Wet/Dry Ratio | Significantly Increased | Significantly Lower than LPS-Only | nih.gov |
| Lung Pathological Alterations | Severe | Significantly Reduced | nih.gov |
| Interleukin-6 (IL-6) Levels | Significantly Upregulated | Significantly Attenuated Upregulation | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) Levels | Significantly Upregulated | Significantly Attenuated Upregulation | nih.gov |
| ACE2 Expression | Downregulated | Attenuated Downregulation | nih.gov |
Potential in Models of Inflammatory Bowel Disease (IBD)
The potential of neutrophil elastase inhibitors, the class to which Freselestat belongs, has been explored in animal models of inflammatory bowel disease. The acetic acid-induced colitis model is a well-established method that mimics features of human ulcerative colitis, characterized by severe inflammation, mucosal ulcerations, and inflammatory cell infiltration. nih.govmdpi.commdpi.com
In a study using Syrian hamsters, the administration of a neutrophil elastase inhibitor demonstrated significant therapeutic effects on acetic acid-induced colitis. nih.gov Treatment with the inhibitor led to a significant reduction in the ulcerated area of the colon. nih.gov It also decreased the levels of hemoglobin found in the colonic lumen, indicating a reduction in bleeding associated with the ulcers. nih.gov Furthermore, the study measured neutrophil elastase (NE) activity in the colonic lumen, which was significantly increased in the colitis control group but was effectively inhibited by the treatment. nih.gov These findings suggest that neutrophil elastase is closely related to the development of inflammation in this colitis model and that its inhibition can ameliorate the condition. nih.gov
Effects of a Neutrophil Elastase Inhibitor in Acetic Acid-Induced Colitis in Hamsters
| Parameter | Colitis Control Group | NE Inhibitor-Treated Group | Reference |
|---|---|---|---|
| Ulcer Area | Significantly Increased | Significant Inhibitory Effect | nih.gov |
| Hemoglobin Level (Colonic Lumen) | Significantly Increased | Significant Inhibitory Effect | nih.gov |
| Neutrophil Elastase (NE) Activity (Colonic Lumen) | Significantly Increased | Significant Inhibitory Effect | nih.gov |
| Myeloperoxidase (MPO) Activity (Tissue) | Significantly Increased | No Significant Inhibitory Effect | nih.gov |
Investigational Potential in Models of Cardiovascular Diseases
Myocardial infarction (MI) involves an intense inflammatory response and significant oxidative stress, where reactive oxygen species (ROS) contribute to tissue damage. nih.govnih.gov Neutrophils are recruited to the heart early after an MI and release neutrophil elastase, which promotes inflammatory responses. mdpi.com The therapeutic potential of Freselestat (Sivelestat) has been investigated in this context.
In a mouse model of MI, treatment with Freselestat was shown to significantly improve the survival rate compared to the vehicle-treated group. mdpi.com Echocardiographic analysis revealed that the Freselestat-treated group had a smaller left ventricular size and better cardiac contraction, indicating preserved cardiac function post-MI. mdpi.com Mechanistically, Freselestat treatment was associated with a significant reduction in the number of heart-infiltrating inflammatory macrophages. mdpi.com Furthermore, western blot analyses showed that in neutrophil elastase-deficient mice, which mimics the effect of Freselestat, the expression levels of insulin (B600854) receptor substrate 1 and the phosphorylation of Akt were significantly upregulated, suggesting that inhibiting neutrophil elastase may improve cardiac survival by enhancing pro-survival Akt signaling. mdpi.com
Effects of Freselestat (Sivelestat) on Cardiac Function Post-Myocardial Infarction in Mice
| Echocardiographic Parameter | Vehicle MI Group | Sivelestat MI Group | Reference |
|---|---|---|---|
| Survival Rate | Lower | Significantly Higher | mdpi.com |
| Left Ventricular Size | Larger | Smaller | mdpi.com |
| Cardiac Contraction | Impaired | Improved | mdpi.com |
Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. This secondary damage is heavily driven by oxidative stress and inflammation. Freselestat has shown protective effects in various preclinical models of I/R injury.
In a Langendorff-perfused heart model, which is devoid of neutrophils, Freselestat infused after global ischemia significantly reduced infarct size and improved the recovery of left ventricular developed pressure. nih.gov This suggests a neutrophil-independent cardioprotective mechanism. The study found that Freselestat reduced the production of superoxide, a reactive oxygen species, in the reperfused heart tissue. nih.gov
In a mouse model of renal I/R injury, pretreatment with Freselestat led to a significant decrease in serum creatinine (B1669602) and blood urea (B33335) nitrogen levels, which are key markers of kidney dysfunction. nih.gov Histological analysis showed reduced tissue damage and less cell apoptosis in the kidneys of Freselestat-treated mice. nih.gov The compound also diminished the expression of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, MIP-2, and MCP-1 in the kidneys. nih.gov These protective effects were potentially mediated through the suppression of the TLR4/Myd88/NF-κB signaling pathway. nih.gov
Protective Effects of Freselestat (Sivelestat) in Ischemia-Reperfusion Injury Models
| Model | Parameter | Effect of Freselestat | Reference |
|---|---|---|---|
| Heart I/R Model | Infarct Area | Significantly Reduced | nih.gov |
| Heart I/R Model | LV Developed Pressure | Significantly Improved Recovery | nih.gov |
| Heart I/R Model | Superoxide Production | Reduced | nih.gov |
| Renal I/R Model | Serum Creatinine & BUN | Decreased | nih.gov |
| Renal I/R Model | Histological Damage & Apoptosis | Reduced | nih.gov |
| Renal I/R Model | Inflammatory Cytokine mRNA (IL-6, TNF-α) | Diminished Levels | nih.gov |
Exploration in Models of Neurodegenerative Diseases (Oxidative Stress)
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of specific neuronal populations. nih.gov A common feature implicated in the pathology of these disorders is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. nih.govresearchgate.net The brain is particularly susceptible to oxidative damage due to its high oxygen consumption. nih.gov This oxidative stress can lead to damage of proteins, lipids, and nucleic acids, ultimately compromising cellular functions and activating cell death pathways. nih.govnih.gov
While oxidative stress is a well-established contributor to neurodegeneration, the direct preclinical investigation of Freselestat in animal models of these specific diseases is not extensively documented in the available literature. However, given Freselestat's mechanism as a potent inhibitor of neutrophil elastase—a key driver of inflammation and a source of ROS—there is a scientific rationale for its potential utility. By mitigating inflammation and reducing oxidative damage, as demonstrated in models of cardiovascular and respiratory diseases, Freselestat could theoretically offer neuroprotective effects. nih.govnih.gov The exploration of Freselestat in models of neurodegeneration remains an area for future investigation, focusing on its ability to modulate the oxidative and inflammatory environment that contributes to neuronal cell death. springermedicine.com
Studies in Sepsis Animal Models
While neutrophil elastase is implicated in the pathophysiology of sepsis, particularly in processes like inflammation, coagulation, and multi-organ damage, specific preclinical studies investigating the efficacy of Freselestat (S)- (ONO-6818) in animal models of sepsis were not identified in the reviewed literature. patsnap.comnih.govresearchgate.net Research has shown that targeting neutrophil elastase with other inhibitors can reduce inflammation and organ damage in sepsis models, but direct evidence for Freselestat's role in this specific context is not available in the provided sources. patsnap.com
There is no specific data available from the search results regarding the impact of Freselestat (S)- on inflammation markers in sepsis animal models.
There is no specific data available from the search results regarding the effects of Freselestat (S)- on coagulation parameters in sepsis animal models.
There is no specific data available from the search results regarding the role of Freselestat (S)- in mitigating multi-organ damage in sepsis animal models.
In Vitro Efficacy and Cellular Mechanism Studies
An in vitro study investigated the effects of Freselestat (ONO-6818) in a model simulating extracorporeal circulation (ECC), a process known to induce a significant inflammatory response similar to that seen in systemic inflammation. nih.gov The study recirculated fresh heparinized human blood for 120 minutes in a membrane oxygenator circuit, with and without the presence of Freselestat. nih.gov
The results demonstrated that the inhibition of neutrophil elastase activity by Freselestat significantly attenuated the production of key inflammatory mediators. nih.gov Specifically, Freselestat led to a significant reduction in the levels of neutrophil elastase itself, as well as Interleukin-8 (IL-8) and the complement membrane attack complex (C5b-9). nih.govmedchemexpress.com This suggests that specific inhibition of neutrophil elastase can interrupt the inflammatory cascade associated with cardiopulmonary bypass. nih.gov
| Inflammatory Mediator | Effect of Freselestat (ONO-6818) |
|---|---|
| Neutrophil Elastase | Significantly Lower Levels |
| Interleukin-8 (IL-8) | Significantly Reduced Production |
| Complement Membrane Attack Complex (C5b-9) | Significantly Reduced Production |
The protective effects of Freselestat (ONO-6818) against tissue damage caused by human neutrophil elastase (HNE) have been demonstrated in a rat model of acute lung injury. nih.gov In this model, HNE was administered directly to the trachea of rats to induce injury. nih.gov Oral administration of Freselestat one hour prior to HNE application was shown to inhibit the resulting acute lung injury by minimizing lung hemorrhage and reducing the accumulation of neutrophils in the lung. nih.govmedchemexpress.com
Furthermore, Freselestat attenuated the development of emphysematous changes, including airspace enlargement, degradation of elastic recoil, and lung hyperinflation. nih.gov These findings indicate that Freselestat can prevent the severe morphological and pathological changes induced by uncontrolled neutrophil elastase activity. nih.gov The compound dose-dependently reduced increases in lung myeloperoxidase activity (a marker of neutrophil infiltration), as well as hemoglobin and neutrophil counts in bronchoalveolar lavage fluid. nih.govmedchemexpress.com
| Parameter of Injury / Morphological Change | Effect of Freselestat (ONO-6818) |
|---|---|
| Lung Hemorrhage | Minimized |
| Neutrophil Accumulation (in lung) | Inhibited |
| Myeloperoxidase Activity (in lung) | Attenuated |
| Emphysematous Changes (e.g., airspace enlargement) | Inhibited |
Enzyme Inhibition Kinetics of Freselestat S
Quantitative Determination of Inhibition Potency
The potency of an enzyme inhibitor is quantitatively expressed through parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of how effectively the inhibitor binds to and blocks the activity of its target enzyme.
The inhibition constant (Ki) is a critical measure of an inhibitor's binding affinity, representing the equilibrium dissociation constant for the inhibitor-enzyme complex. sigmaaldrich.com A lower Ki value signifies a higher affinity and, consequently, a more potent inhibitor. For Freselestat, the inhibition constant against human neutrophil elastase (HNE) has been determined to be approximately 12.2 nM. medchemexpress.commedchemexpress.commedchemexpress.com Another source reports a Ki value of 12 nM. probechem.com This potent inhibition is also highly selective, as Freselestat is over 100-fold less active against other proteases, including trypsin, proteinase 3, pancreatic elastase, and cathepsin G. medchemexpress.commedchemexpress.com
Table 1: Inhibition Constant (Ki) of Freselestat (S)-
| Target Enzyme | Ki Value (nM) |
|---|---|
| Human Neutrophil Elastase (HNE) | 12.2 medchemexpress.commedchemexpress.commedchemexpress.com |
This table presents the reported inhibition constant (Ki) values for Freselestat against its primary target, Human Neutrophil Elastase (HNE).
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. sigmaaldrich.com It is a functional measure of inhibitor strength. sigmaaldrich.com Unlike the Ki, the IC50 value can be influenced by experimental conditions, particularly the concentration of the substrate used in the assay. sigmaaldrich.comsci-hub.se While IC50 values are commonly reported for many enzyme inhibitors, specific IC50 values for Freselestat were not detailed in the reviewed literature.
Kinetic Assay Methodologies
The determination of kinetic parameters like Ki and IC50 relies on robust and reproducible assay methodologies. For proteases such as neutrophil elastase, spectrophotometric and fluorescence-based assays are commonly employed.
A widely used method for measuring elastase activity and its inhibition involves spectrophotometric assays with a chromogenic substrate. worthington-biochem.com A common substrate for this purpose is N-succinyl-(Ala)3-p-nitroanilide, also referred to as N-Succinyl-Ala-Ala-Ala-p-nitroanilide or Suc-Ala3-NA. worthington-biochem.compubcompare.aiscientificlabs.ie
In this type of assay, the enzyme—in this case, elastase—cleaves the peptide substrate. This enzymatic cleavage releases the chromophore p-nitroaniline (p-NA). pubcompare.ai The release of p-nitroaniline results in an increase in absorbance at a specific wavelength, typically 410 nm. worthington-biochem.compubcompare.ai By monitoring the rate of change in absorbance over time, the enzyme's activity can be calculated. worthington-biochem.com When an inhibitor like Freselestat is introduced, it reduces the rate of substrate cleavage, leading to a slower increase in absorbance. This reduction in activity is measured at various inhibitor concentrations to determine potency (IC50) and to analyze the mechanism of inhibition.
Table 2: Example of a Spectrophotometric Assay for HNE
| Component | Description |
|---|---|
| Enzyme | Human Neutrophil Elastase (HNE) |
| Substrate | N-succinyl-(Ala)3-p-nitroanilide |
| Principle | Enzymatic hydrolysis of the substrate releases p-nitroaniline. |
| Detection | Increase in absorbance measured at 410 nm. worthington-biochem.compubcompare.ai |
| Inhibitor Effect | Freselestat reduces the rate of absorbance increase. |
This table outlines the typical components and principles of a spectrophotometric assay used to measure the activity of Human Neutrophil Elastase (HNE) and its inhibition.
Fluorescence-based assays offer a highly sensitive alternative for studying enzyme kinetics. nih.gov These assays typically utilize a substrate that has a fluorophore and a quencher moiety. In its intact state, the substrate's fluorescence is minimal due to quenching. When the enzyme cleaves the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. sigmaaldrich.com
This method allows for the real-time measurement of enzyme kinetics and is suitable for high-throughput screening of inhibitors. nih.gov For neutrophil elastase, a fluorometric assay kit utilizes a synthetic substrate that, upon cleavage by NE, releases the fluorophore AFC (7-Amino-4-trifluoromethylcoumarin), which can be quantified (excitation/emission ~380/500 nm). sigmaaldrich.com While the specific use of a fluorescence-based assay for Freselestat was not explicitly detailed in the provided search results, this methodology is generally applicable for characterizing elastase inhibitors and has been used for studying other inhibitors of neutrophil serine proteases. mdpi.comresearchgate.net
Analysis of Inhibition Type
Research has classified Freselestat (ONO-6818) as a transition-state inhibitor. researchgate.netresearchgate.net Transition-state inhibitors are compounds that mimic the high-energy transition state of the substrate as it is being converted to product by the enzyme. researchgate.net By binding tightly to the enzyme's active site, these inhibitors effectively block the catalytic process.
This mechanism differs from other types of reversible inhibition, such as competitive inhibition, where the inhibitor directly competes with the substrate for binding to the enzyme's active site. ucdavis.edulibretexts.org In competitive inhibition, the effect of the inhibitor can be overcome by increasing the substrate concentration. libretexts.orgkhanacademy.org Freselestat's characterization as a transition-state mimetic suggests a potent and specific interaction with the activated form of the enzyme-substrate complex. researchgate.net Some research also notes that its interaction with human neutrophil elastase is fully reversible. researchgate.net
Competitive Inhibition Characteristics
Freselestat acts as a competitive inhibitor, meaning it vies with the substrate for binding to the active site of the human neutrophil elastase enzyme. medchemexpress.comresearchgate.net This binding prevents the substrate from accessing the catalytic site, thereby blocking the enzyme's activity. The potency of this inhibition is quantified by its inhibition constant (Ki). For Freselestat, the Ki value has been consistently reported to be approximately 12 nM. medchemexpress.comnih.govrndsystems.comdcchemicals.commedchemexpress.com This low nanomolar value signifies a very high affinity of Freselestat for the HNE active site.
The competitive nature of the inhibition implies that while the maximum reaction velocity (Vmax) is unaffected, the apparent Michaelis constant (Km) of the substrate increases in the presence of Freselestat. medchemexpress.com This is because a higher substrate concentration is required to out-compete the inhibitor and achieve half of the Vmax. medchemexpress.com
| Inhibitor | Target Enzyme | Reported Ki Value | Reference |
|---|---|---|---|
| Freselestat (ONO-6818) | Human Neutrophil Elastase | 12.2 nM | medchemexpress.comdcchemicals.com |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 200 nM | medchemexpress.com |
| FK706 | Human Neutrophil Elastase | 4.2 nM | medchemexpress.com |
| GW-311616 | Human Neutrophil Elastase | 0.31 nM | medchemexpress.com |
| TEI-8362 | Human Neutrophil Elastase | 1.38 nM | dcchemicals.com |
Deviations from Simple Competitive Models
The interaction of Freselestat with HNE is more intricate than a simple competitive model suggests. It is classified as a transition-state inhibitor that exhibits slow-binding kinetics. researchgate.nettandfonline.comtandfonline.com This behavior arises from a two-step mechanism. Initially, the inhibitor and enzyme form a reversible, non-covalent complex (EI). This is followed by a slower isomerization step where a covalent, yet still reversible, bond is formed between the inhibitor and the key serine residue (Ser195) in the enzyme's active site. nih.govekb.eg
This mechanism can be represented as:
Here, E is the enzyme, I is the inhibitor, EI is the initial rapid-equilibrium complex, and EI* is the more stable, covalently-bound complex. This time-dependent formation of the tight-binding EI* complex is a significant deviation from simple models where the EI complex forms and dissociates rapidly. nih.gov
Graphical Analysis of Kinetic Data
Lineweaver-Burk Plots
A Lineweaver-Burk plot graphs the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]). For a competitive inhibitor like Freselestat, this plot would show a series of lines for different inhibitor concentrations. These lines would intersect at the same point on the y-axis, indicating that the Vmax is unchanged. However, the slopes of the lines would increase with increasing inhibitor concentration, and the x-intercepts (which represent -1/Km) would shift closer to the origin, visually demonstrating the increase in the apparent Km. nih.govmdpi.comresearchgate.net
Eadie-Hofstee Plots
In an Eadie-Hofstee plot (V vs. V/[S]), competitive inhibition is also clearly visualized. The plot for an uninhibited enzyme is a straight line with a y-intercept of Vmax and a slope of -Km. In the presence of a competitive inhibitor such as Freselestat, the y-intercept (Vmax) would remain the same, but the slope would become more negative (steeper) as the inhibitor concentration increases, reflecting the increase in apparent Km.
Evaluation of Time-Dependent Inhibition
The slow-binding, reversible-covalent mechanism of Freselestat necessitates an analysis of its time-dependent inhibitory effects.
Analysis of Pre-Steady-State Kinetics
Pre-steady-state kinetic analysis is crucial for elucidating the mechanism of slow-binding inhibitors. nih.gov This method examines the initial moments of the reaction, before a steady state is reached. plos.org For an inhibitor like Freselestat, a progress curve (product vs. time) would typically be biphasic. An initial "burst" phase, corresponding to the activity of the uninhibited enzyme, would be followed by a slower, linear steady-state phase as the equilibrium shifts towards the formation of the tightly-bound EI* complex. plos.org
By fitting these progress curves to the appropriate equations for slow-binding inhibition, key kinetic constants can be determined. tandfonline.comnih.gov These include the association rate constant (often denoted as k_on or k3) for the formation of the stable complex and the dissociation rate constant (k_off or k4) for its reversal. For example, studies on other slow-binding HNE inhibitors have used this method to determine these specific rate constants, providing a detailed picture of the inhibitor's interaction with the enzyme over time. researchgate.net This analysis reveals that the inhibitory effect of Freselestat increases over the initial pre-incubation period with the enzyme, a hallmark of time-dependent inhibition. tandfonline.com
Implications for Drug-Target Residence Time
The concept of drug-target residence time has gained prominence in drug discovery as a critical parameter for predicting in vivo efficacy, often providing more insight than traditional equilibrium-based metrics like K_i or IC50. bellbrooklabs.comnih.govnih.gov
Drug-target residence time (τ_R) is defined as the lifetime of the drug-target complex and is the reciprocal of the dissociation rate constant (k_off). bellbrooklabs.comexcelleratebio.com
τ_R = 1 / k_off
This parameter quantifies how long a drug molecule remains bound to its target before dissociating. excelleratebio.com A long residence time can result in sustained pharmacological activity, even after the concentration of the free drug in systemic circulation has decreased significantly. bellbrooklabs.comnih.gov This is because the drug's effect persists as long as it remains engaged with its target. nih.gov Therefore, optimizing for a longer residence time, which corresponds to a slower dissociation rate (a smaller k_off), has become a key strategy in lead optimization. nih.govexcelleratebio.com
Freselestat's Residence Time and its Significance
The slow-binding, reversible covalent inhibition mechanism of Freselestat has direct implications for its residence time on human neutrophil elastase. Research has determined the residence time of Freselestat to be approximately 17 minutes. mdpi.com While this is considerably shorter than that of the endogenous inhibitor alpha-1 antitrypsin (AAT), it represents a significant duration of target engagement for a small molecule inhibitor. mdpi.com
From this residence time, the dissociation rate constant (k_off) can be calculated. Furthermore, using the reported K_i value, the association rate constant (k_on) can be estimated, providing a more complete kinetic profile of the drug-target interaction.
| Kinetic Parameter | Calculated/Reported Value | Description |
|---|---|---|
| Residence Time (τ_R) | ~17 minutes (1020 s) | The average time Freselestat remains bound to HNE. mdpi.com |
| Dissociation Rate (k_off) | ~9.8 x 10-4 s-1 | Calculated as the reciprocal of the residence time (1 / 1020 s). Represents the rate at which the Freselestat-HNE complex breaks down. bellbrooklabs.comexcelleratebio.com |
| Association Rate (k_on) | ~8.0 x 104 M-1s-1 | Estimated from the relationship K_i = k_off / k_on. Represents the rate of formation of the Freselestat-HNE complex. excelleratebio.com |
The 17-minute residence time of Freselestat signifies that once bound, it inhibits the enzyme for a prolonged period before dissociating. mdpi.com This durable target engagement is a crucial aspect of its pharmacodynamic profile. It allows for sustained inhibition of neutrophil elastase at the site of inflammation, which may not be fully predicted by its circulating plasma concentration alone. bellbrooklabs.comnih.gov This kinetic property underscores the importance of considering not just the affinity (K_i) but also the dynamics of the drug-target interaction when evaluating the therapeutic potential of enzyme inhibitors like Freselestat.
Advanced Analytical Methodologies for Freselestat S Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is fundamental to the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, degradants, and matrix components. ijrpr.com For a compound like Freselestat, high-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) are the cornerstone techniques for quality control and quantitative assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Freselestat and quantifying it in bulk drug substance and formulated products. ijrpr.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. thermofisher.com
While a specific, publicly available, validated HPLC method for Freselestat is not detailed in the literature, a typical method for a molecule of its polarity and structure would involve reversed-phase chromatography. libretexts.orgnih.gov This approach uses a non-polar stationary phase (like C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the main compound from any related substances. ijrpr.com
A representative, though hypothetical, HPLC method for Freselestat analysis is outlined below.
Table 1: Representative HPLC Method Parameters for Freselestat Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |
| Gradient | e.g., 5% to 95% B over 20 minutes | Ensures elution of both polar impurities and the less polar Freselestat peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and efficiency. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantifies the compound based on its UV absorbance. |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |
This type of method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control. ijrpr.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the quantification of Freselestat in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. youtube.comyoutube.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. thermofisher.comnih.gov
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. youtube.com After separation on an LC column, the analyte is ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. In tandem MS, a specific parent ion (precursor ion) corresponding to the mass of Freselestat is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification even at very low concentrations. youtube.comresearchgate.net
Sample preparation is a critical step to remove interferences from the biological matrix. thermofisher.com This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) prior to injection into the LC-MS/MS system. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the unequivocal identification and structural elucidation of Freselestat. awi.de These methods probe the molecular structure at the atomic level, providing a fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic molecule like Freselestat. nih.govstanford.edu It relies on the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). ceitec.cznih.gov
While specific experimental NMR data for Freselestat is not available in public databases, a complete structural assignment would be achieved through a combination of 1D and 2D NMR experiments. awi.de
¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum of Freselestat would be expected to show distinct signals for the aromatic protons of the phenyl-pyrimidine moiety, the aliphatic protons of the isobutyl and tert-butyl groups, and the methine protons of the chiral backbone.
¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. ceitec.cz The Freselestat spectrum would feature signals for the carbonyl carbons, aromatic and heterocyclic carbons, and aliphatic carbons, each in a characteristic chemical shift region.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular fragments into the final structure. ceitec.cz
The combination of these NMR techniques allows for the unambiguous confirmation of the constitution and (S)-stereochemistry of Freselestat. nih.govrsc.org
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of Freselestat and to confirm its structure through analysis of its fragmentation patterns. whitman.eduwikipedia.orgscienceready.com.au High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which allows for the calculation of the elemental formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the protonated molecule ([M+H]⁺). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. wikipedia.org The fragmentation pathways are governed by the chemical nature of the molecule, with cleavage often occurring at the most labile bonds. libretexts.orgyoutube.com Analysis of these fragments helps to confirm the connectivity of the different structural motifs within Freselestat, such as the pyrimidone, oxadiazole, and peptidic backbone.
Predicted MS/MS fragmentation data for Freselestat provides insight into its expected behavior in a mass spectrometer.
Table 2: Predicted MS/MS Fragmentation of Freselestat ([M+H]⁺)
| Precursor m/z | Collision Energy | Predicted Fragment m/z |
| 524.26 | 10 V | 423.21, 383.18, 299.16, 243.12, 185.08 |
| 524.26 | 20 V | 423.21, 299.16, 243.12, 185.08, 141.08 |
| 524.26 | 40 V | 299.16, 243.12, 185.08, 141.08, 99.08 |
Data sourced from publicly available databases and is predictive. drugbank.com
Biochemical Assays for Target Engagement and Pathway Analysis
Biochemical assays are fundamental to understanding how Freselestat interacts with its molecular target, human neutrophil elastase (HNE), and its subsequent effects on inflammatory pathways. opnme.comnih.gov
The primary mechanism of Freselestat is the potent and selective inhibition of HNE. medchemexpress.com This is quantified using enzyme inhibition assays. A common method is a fluorogenic assay where HNE cleaves a synthetic peptide substrate, releasing a fluorescent molecule. bpsbioscience.comabcam.com The rate of fluorescence increase is proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of Freselestat, key inhibitory parameters can be determined.
Table 3: Key Biochemical Parameters for Freselestat
| Parameter | Value | Description |
| Target | Human Neutrophil Elastase (HNE) | A serine protease involved in inflammation and tissue destruction. opnme.com |
| Kᵢ (Inhibition Constant) | 12.2 nM | A measure of the inhibitor's binding affinity to the target enzyme. A lower Kᵢ indicates higher potency. medchemexpress.commedchemexpress.com |
| Selectivity | >100-fold vs. other proteases | Freselestat is significantly less active against other serine proteases like trypsin, plasmin, thrombin, and cathepsin G, indicating high target specificity. medchemexpress.commedchemexpress.com |
Beyond direct enzyme inhibition, assays are used to measure the downstream effects of Freselestat on cellular pathways. For instance, in stimulated human blood, Freselestat has been shown to significantly reduce the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) and inhibit the formation of the complement membrane attack complex (C5b-9), both of which are consequences of neutrophil activation and elastase activity. medchemexpress.comdrugbank.com These pathway analyses confirm that the inhibition of the primary target translates into a functional anti-inflammatory effect at the cellular level. drugbank.compatsnap.com
Enzyme Activity Assays
Enzyme activity assays are fundamental in the study of Freselestat, providing a direct measure of its inhibitory effect on its target, neutrophil elastase. These assays are designed to quantify the rate of the enzymatic reaction, which is then used to determine the potency of the inhibitor.
A common method involves the use of a fluorogenic peptide substrate that is specifically cleaved by neutrophil elastase. bpsbioscience.complos.org In its intact form, the substrate has a fluorophore and a quencher in close proximity, which prevents fluorescence emission. bpsbioscience.com Upon cleavage by active neutrophil elastase, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. bpsbioscience.com The rate of this increase is directly proportional to the enzyme's activity. bpsbioscience.com
To determine the inhibitory potential of Freselestat, the assay is performed in the presence of varying concentrations of the compound. The reduction in the rate of substrate cleavage is measured, and from this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) can be calculated. The Ki value for Freselestat has been reported to be 12.2 nM, indicating its high potency as a neutrophil elastase inhibitor. medchemexpress.commedchemexpress.com These assays are critical for structure-activity relationship (SAR) studies, guiding the design of new, even more potent inhibitors. ekb.eg The specificity of Freselestat is also assessed by testing its activity against other related proteases, such as trypsin, chymotrypsin, and cathepsin G, where it has been shown to be over 100-fold less active. medchemexpress.commedchemexpress.com
Table 1: Inhibitory Activity of Freselestat (S)- against Neutrophil Elastase
| Parameter | Value | Description |
|---|---|---|
| Ki | 12.2 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition. medchemexpress.commedchemexpress.com |
| Specificity | >100-fold less active | The inhibitory activity of Freselestat against other proteases like trypsin, proteinase-3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G is significantly lower than its activity against neutrophil elastase. medchemexpress.commedchemexpress.com |
Immunoassays for Inflammatory Biomarkers
Immunoassays are essential tools for quantifying the levels of specific inflammatory biomarkers, such as cytokines and chemokines, in biological samples. These assays are used to evaluate the anti-inflammatory effects of Freselestat by measuring its ability to modulate the production of these key mediators. A prominent example is the use of the Enzyme-Linked Immunosorbent Assay (ELISA) to measure Interleukin-8 (IL-8), a potent neutrophil chemoattractant. medchemexpress.comdrugbank.com
The sandwich ELISA is a commonly employed format for this purpose. fn-test.comrndsystems.comthermofisher.cngenscript.combdbiosciences.com In this assay, a microplate is coated with a capture antibody specific for the target biomarker, in this case, IL-8. The biological sample (e.g., cell culture supernatant, plasma) is added to the wells, and any IL-8 present binds to the capture antibody. After a washing step to remove unbound substances, a detection antibody, also specific for IL-8 but labeled with an enzyme (such as horseradish peroxidase), is added. This detection antibody binds to a different epitope on the captured IL-8, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored or fluorescent product. The intensity of the signal is proportional to the amount of IL-8 in the sample and can be quantified by measuring the absorbance or fluorescence. fn-test.comrndsystems.comthermofisher.cngenscript.combdbiosciences.com
Research has shown that Freselestat can significantly reduce the production of IL-8. medchemexpress.comdrugbank.com In studies using stimulated whole blood, the presence of Freselestat led to a marked decrease in the levels of this pro-inflammatory cytokine, demonstrating its potential to dampen the inflammatory response. medchemexpress.com
Table 2: Effect of Freselestat (S)- on Interleukin-8 (IL-8) Production
| Experimental Condition | Biomarker Measured | Observation |
|---|
| Simulated Extracorporeal Circulation of Human Blood | Interleukin-8 (IL-8) | Freselestat (1.0 μM) significantly reduced the production of IL-8. medchemexpress.com |
Flow Cytometry for Cellular Responses
Flow cytometry is a powerful, high-throughput technique that allows for the multi-parametric analysis of individual cells within a heterogeneous population. researchgate.netnih.gov In Freselestat research, it is invaluable for studying the compound's effects on the function and phenotype of inflammatory cells, particularly neutrophils.
This methodology involves labeling cells with fluorescently tagged antibodies that specifically bind to cell surface or intracellular proteins. The labeled cells are then passed in a single file through a laser beam, and the scattered light and emitted fluorescence are detected. This allows for the identification and quantification of different cell populations and the measurement of the expression levels of various markers on each cell. nih.govmedrxiv.orgfigshare.commedrxiv.org
In the context of Freselestat, flow cytometry can be used to assess several aspects of neutrophil response:
Activation Markers: The expression of cell surface markers that are upregulated upon neutrophil activation, such as CD11b and CD66b, can be quantified. biocompare.commdpi.com L-selectin (CD62L), which is shed from the surface upon activation, can also be measured. biocompare.com Studies have investigated the modulation of these markers to understand the cellular mechanisms of Freselestat. For instance, some research indicates that Freselestat does not directly modulate changes in CD11b and L-selectin during recirculation in an extracorporeal circulation model. medchemexpress.com
Degranulation: The release of granule contents, a key function of activated neutrophils, can be monitored by measuring the surface expression of proteins that are translocated from the granules to the cell membrane, such as CD63 and CD66b. nih.gov
Phagocytosis: The ability of neutrophils to engulf pathogens can be assessed using fluorescently labeled bacteria or beads. medrxiv.org Flow cytometry can quantify the percentage of phagocytosing cells and the amount of material ingested per cell.
By using a panel of different fluorescent antibodies, researchers can simultaneously analyze multiple parameters on a single-cell basis, providing a detailed picture of the cellular response to Freselestat.
Table 3: Potential Flow Cytometry Applications in Freselestat (S)- Research
| Cellular Parameter | Key Markers | Application in Freselestat Research |
|---|---|---|
| Neutrophil Activation | CD11b, CD62L, CD66b | To determine if Freselestat alters the expression of key activation markers on neutrophils in response to inflammatory stimuli. medchemexpress.combiocompare.commdpi.com |
| Neutrophil Degranulation | CD63, CD66b | To assess the effect of Freselestat on the release of granular contents from activated neutrophils. nih.gov |
| Phagocytic Capacity | Fluorescently labeled particles | To investigate whether Freselestat influences the primary function of neutrophils in clearing pathogens. medrxiv.org |
Q & A
Q. What experimental methodologies are most suitable for characterizing the enantiomeric purity of (S)-Freselestat in preclinical studies?
To ensure accurate characterization, researchers should employ chiral chromatography (e.g., HPLC or GC with chiral stationary phases) combined with spectroscopic techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR). Calibration with reference standards of both enantiomers is critical to quantify purity. Experimental parameters such as column temperature, mobile phase composition, and flow rate must be optimized to resolve enantiomers effectively .
Q. How can researchers design dose-response studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of (S)-Freselestat?
Dose-response studies should include multiple dosage groups (e.g., 3–5 doses) spanning the anticipated therapeutic range. PK parameters (e.g., C~max~, AUC, half-life) should be measured via LC-MS/MS, while PD endpoints (e.g., target enzyme inhibition) require validated biochemical assays. Longitudinal sampling and rigorous statistical power calculations (e.g., ANOVA with post-hoc tests) are necessary to distinguish dose-dependent effects from variability .
Q. What analytical techniques are recommended for detecting (S)-Freselestat metabolites in biological matrices?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is optimal for metabolite identification. Fragmentation patterns (MS/MS) and isotopic labeling can help distinguish metabolites from endogenous compounds. Data should be cross-validated with synthetic metabolite standards and in vitro incubation studies (e.g., liver microsomes) .
Advanced Research Questions
Q. How can conflicting in vivo efficacy data for (S)-Freselestat across animal models be systematically resolved?
Contradictory results may arise from interspecies metabolic differences or variability in experimental protocols. Researchers should:
- Conduct comparative metabolomics to identify species-specific metabolic pathways.
- Standardize experimental conditions (e.g., dosing regimen, disease induction methods).
- Use meta-analysis to quantify effect sizes across studies and identify outliers .
Q. What strategies optimize the stability of (S)-Freselestat in aqueous formulations for long-term storage?
Stability studies should assess degradation under stress conditions (e.g., pH, temperature, light). Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes can enhance shelf life. Analytical methods like accelerated stability testing (ICH guidelines) and Arrhenius modeling predict degradation kinetics .
Q. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate the polypharmacology of (S)-Freselestat?
Multi-omics integration requires bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to identify overlapping pathways. Functional enrichment analysis (e.g., DAVID, Metascape) and machine learning models (e.g., random forests) can prioritize high-confidence targets. Experimental validation via CRISPR/Cas9 knockout or siRNA silencing is essential .
Q. What experimental controls are critical for minimizing off-target effects in (S)-Freselestat mechanism-of-action studies?
Include:
- Negative controls (e.g., vehicle-treated samples).
- Positive controls with known inhibitors/activators of the target pathway.
- Genetic controls (e.g., knockout cell lines or isogenic models).
- Pharmacological controls (e.g., competitive binding assays with excess substrate) .
Methodological Considerations
Q. How to validate the specificity of antibodies used in immunohistochemical localization of (S)-Freselestat targets?
Validate antibodies using:
- Knockout tissue samples to confirm absence of signal.
- Blocking peptides to compete for binding.
- Cross-reactivity screens against related proteins. Quantitative analysis (e.g., H-score) should correlate with Western blot or mRNA expression data .
Q. What statistical approaches are appropriate for analyzing time-course data in (S)-Freselestat toxicity studies?
Mixed-effects models (e.g., linear mixed models) account for intra-subject variability. Non-linear regression (e.g., Gompertz models) can describe time-dependent toxicity thresholds. Survival analysis (Kaplan-Meier curves with log-rank tests) is suitable for mortality endpoints .
Q. How to address batch-to-batch variability in (S)-Freselestat synthesis for reproducible in vitro assays?
Implement quality-by-design (QbD) principles:
- Monitor critical synthesis parameters (e.g., reaction temperature, catalyst purity).
- Use orthogonal analytical methods (e.g., NMR, X-ray crystallography) for structural confirmation.
- Establish acceptance criteria for purity (>98%) and enantiomeric excess (>99%) .
Data Reproducibility and Transparency
Q. What metadata standards should accompany public datasets on (S)-Freselestat to ensure reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Include experimental protocols (MIAME or ARRIVE guidelines).
- Annotate raw data with timestamps, instrument settings, and software versions.
- Deposit data in repositories like ChEMBL or PubChem with persistent identifiers .
Q. How can researchers mitigate bias in retrospective analyses of (S)-Freselestat clinical trial data?
Pre-specify inclusion/exclusion criteria and analytical endpoints. Use propensity score matching to balance covariates. Sensitivity analyses (e.g., E-value calculations) quantify unmeasured confounding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
